A Technical Guide to BCN-PEG4-hydrazide: Structure, Properties, and Bioconjugation Protocols
A Technical Guide to BCN-PEG4-hydrazide: Structure, Properties, and Bioconjugation Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the heterobifunctional linker, BCN-PEG4-hydrazide, a critical tool in modern bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. We will cover its chemical structure, physicochemical properties, reaction mechanisms, and detailed experimental protocols.
Core Concepts and Chemical Structure
BCN-PEG4-hydrazide is a versatile molecule designed for two-step sequential bioconjugation.[1][2] It features three key components:
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Bicyclo[6.1.0]nonyne (BCN): A strained cyclooctyne that enables highly efficient and bioorthogonal, copper-free click chemistry reactions (Strain-Promoted Alkyne-Azide Cycloaddition, or SPAAC) with azide-containing molecules.[3][4]
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Hydrazide (-C(=O)NHNH2): A nucleophilic group that reacts specifically with carbonyls (aldehydes or ketones) to form a stable hydrazone bond.[1] This is particularly useful for conjugating to antibodies that have been enzymatically or chemically modified to present aldehyde groups.
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Polyethylene Glycol (PEG4) Spacer: A hydrophilic 4-unit PEG linker that enhances the solubility of the entire molecule and the resulting conjugate in aqueous buffers, reduces the potential for aggregation, and minimizes steric hindrance between the conjugated molecules.
The combination of these functionalities allows for the precise and stable linking of two different molecules, such as an antibody and a therapeutic payload.
Chemical Structure:
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IUPAC Name: ((1R,8S,9r)-bicyclo[6.1.0]non-4-yn-9-yl)methyl (15-hydrazineyl-15-oxo-3,6,9,12-tetraoxapentadecyl)carbamate
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SMILES: [H][C@@]12--INVALID-LINK--([H])[C@H]1COC(NCCOCCOCCOCCOCCC(NN)=O)=O
Physicochemical Properties
The quantitative properties of BCN-PEG4-hydrazide are summarized below. Data is aggregated from various suppliers and may show slight variations.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₃₇N₃O₇ | |
| Molecular Weight | 455.55 g/mol | |
| Exact Mass | 455.2600 Da | |
| Purity | Typically >90% to >98% | |
| Appearance | Colorless to light yellow oil/liquid | |
| Solubility | Soluble in DMSO, DMF, THF, DCM, Acetonitrile | |
| Storage Conditions | Short-term (weeks) at 0-4°C; Long-term (months) at -20°C to -80°C. Protect from light. |
Reaction Mechanism and Workflow
BCN-PEG4-hydrazide enables a two-stage conjugation strategy. First, the hydrazide moiety is used to couple the linker to a carbonyl-containing biomolecule. Second, the exposed BCN group is available for a copper-free click reaction with an azide-functionalized molecule. This workflow is ideal for constructing complex bioconjugates like ADCs, where an antibody is first linked to the BCN-PEG4-hydrazide, and then a cytotoxic drug (payload) is "clicked" on.
The logical workflow for this process is illustrated below.
Experimental Protocols
The following are generalized protocols for using BCN-PEG4-hydrazide. Optimization is recommended for specific biomolecules and payloads.
This protocol assumes the antibody has been pre-modified to contain accessible aldehyde groups (e.g., through periodate oxidation of glycans or enzymatic modification).
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Reagent Preparation:
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Equilibrate the antibody to room temperature. Exchange its buffer to a reaction buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5).
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Prepare a 10 mM stock solution of BCN-PEG4-hydrazide in anhydrous DMSO.
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Ligation Reaction:
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To the antibody solution (typically 1-5 mg/mL), add a 20- to 50-fold molar excess of the BCN-PEG4-hydrazide stock solution.
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Note: The final concentration of DMSO should ideally be kept below 10% (v/v) to prevent protein denaturation.
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Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.
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Purification:
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Remove excess, unreacted BCN-PEG4-hydrazide using a desalting column (e.g., 7K MWCO spin column) or via size-exclusion chromatography (SEC).
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Equilibrate the column with a buffer suitable for the next step, typically PBS at pH 7.4.
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Collect fractions corresponding to the modified antibody.
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Characterization (Optional):
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Confirm successful conjugation via LC-MS. An increase in mass corresponding to the molecular weight of the BCN-PEG4-hydrazide linker should be observed for each incorporated linker.
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This protocol details the second stage: conjugating an azide-functionalized molecule to the BCN-modified antibody from Protocol 1.
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Reagent Preparation:
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Use the purified BCN-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4).
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Prepare a 10-20 mM stock solution of the azide-functionalized payload in DMSO.
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SPAAC Reaction:
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To the BCN-functionalized antibody, add a 3- to 5-fold molar excess of the azide-payload stock solution.
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Incubate the reaction for 2-4 hours at room temperature or overnight (12-18 hours) at 4°C. The reaction is often efficient and can proceed under mild, physiological conditions.
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Final Purification:
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Purify the final antibody-drug conjugate to remove the excess payload and any remaining organic solvent.
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Methods such as SEC or Hydrophobic Interaction Chromatography (HIC) are effective. HIC is particularly useful for determining the drug-to-antibody ratio (DAR) as it can separate species with different numbers of conjugated payloads.
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Final Characterization:
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Determine the final protein concentration using a BCA assay.
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Analyze the average DAR and distribution of species using HIC-HPLC or mass spectrometry.
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This guide provides a foundational understanding and practical framework for utilizing BCN-PEG4-hydrazide. As with any bioconjugation strategy, empirical optimization of molar ratios, reaction times, and purification methods is crucial for achieving desired outcomes in specific research and development applications.
